2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its utility in various scientific research applications, particularly in the development of targeted protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of protein-protein interactions and cellular signaling pathways.
Medicine: In the development of novel therapeutic agents, particularly in targeted protein degradation technologies.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride involves its role as a linker in PROTACs. It facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins. This process is mediated through the formation of a ternary complex, which brings the target protein and the E3 ligase into close proximity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride is unique due to its specific structural features that provide optimal flexibility and rigidity required for effective PROTAC development. This compound’s ability to form stable ternary complexes makes it particularly valuable in targeted protein degradation research .
Properties
CAS No. |
1803608-43-6 |
---|---|
Molecular Formula |
C10H24Cl2N2 |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.